molecular formula C16H14FN5O3 B286751 methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Cat. No. B286751
M. Wt: 343.31 g/mol
InChI Key: CTPGRHCKOYXPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to have promising pharmacological properties.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate involves the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects
Methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound also inhibits the proliferation of cancer cells and induces apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

Methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. In addition, it has been extensively studied and its pharmacological properties are well-established. However, one limitation of this compound is that it may exhibit toxicity at high concentrations, which could affect the results of experiments.

Future Directions

There are several future directions for research on methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate. One area of interest is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on different signaling pathways.

Synthesis Methods

The synthesis of methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate involves the reaction of 5-amino-1-(2-fluorophenoxy)-3-methyl-1H-pyrazole-4-carboxylic acid with 2-chloro-6-(2-methyl-4-pyrimidinyl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methyl iodide to form the final compound.

Scientific Research Applications

Methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In addition, this compound has been shown to have a positive effect on the immune system and may be useful in the treatment of autoimmune diseases.

properties

Molecular Formula

C16H14FN5O3

Molecular Weight

343.31 g/mol

IUPAC Name

methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methylpyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C16H14FN5O3/c1-9-20-13(22-15(18)10(8-19-22)16(23)24-2)7-14(21-9)25-12-6-4-3-5-11(12)17/h3-8H,18H2,1-2H3

InChI Key

CTPGRHCKOYXPOA-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2F)N3C(=C(C=N3)C(=O)OC)N

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2F)N3C(=C(C=N3)C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.